p-TOLUENESULFONANILIDE

Overview

Description

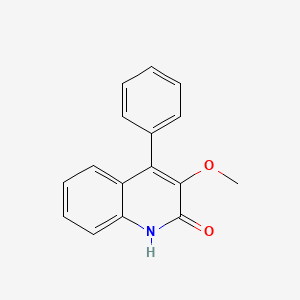

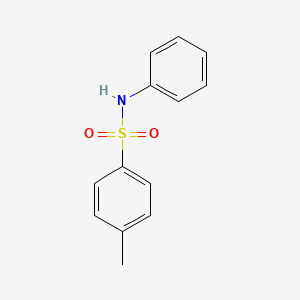

P-Toluenesulfonanilide is a chemical compound with the molecular formula C13H13NO2S . It is also known by other names such as 4-Methyl-N-phenylbenzenesulfonamide, N-Tosylaniline, and Benzenesulfonamide .

Molecular Structure Analysis

The molecular structure of this compound is stabilized by intramolecular N–H···I and C–H···O bonding . The crystal packing of the polymorphs is different due to the crystallization in different crystal systems .Physical And Chemical Properties Analysis

This compound has a molecular weight of 247.31 g/mol . Other physical and chemical properties are not explicitly mentioned in the available resources.Mechanism of Action

The mechanism of action of p-TOLUENESULFONANILIDE involves the inhibition of HDACs. HDACs are responsible for the removal of acetyl groups from histone proteins, leading to the repression of gene expression. This compound binds to the active site of HDACs, preventing the removal of acetyl groups from histones. This results in the accumulation of acetylated histones, leading to the activation of gene expression.

Biochemical and Physiological Effects:

This compound has been shown to have various biochemical and physiological effects. Inhibition of HDACs by this compound has been shown to lead to the activation of gene expression, resulting in the induction of cell differentiation, apoptosis, and cell cycle arrest. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have anti-tumor effects by inducing cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

P-TOLUENESULFONANILIDE has several advantages for use in lab experiments. It is a potent and specific inhibitor of HDACs, making it an ideal tool for investigating the role of HDACs in various biological processes. This compound is also readily available and relatively inexpensive. However, this compound has some limitations for use in lab experiments. It can be toxic to cells at high concentrations, and its effects can be cell-type specific. Additionally, the use of this compound can result in the activation of multiple genes, making it difficult to determine the specific gene(s) responsible for the observed effects.

Future Directions

For the use of p-TOLUENESULFONANILIDE in scientific research include investigating the role of HDACs in aging and age-related diseases, developing more potent and specific HDAC inhibitors, and using this compound in combination with other drugs for the treatment of cancer.

Scientific Research Applications

P-TOLUENESULFONANILIDE has been widely used in scientific research as an inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. This compound inhibits HDACs by binding to the active site of the enzyme, resulting in the accumulation of acetylated histones and the activation of gene expression. This compound has been used in various studies to investigate the role of HDACs in various biological processes such as cell differentiation, apoptosis, and cancer.

Safety and Hazards

Biochemical Analysis

Molecular Mechanism

It is known that p-Toluenesulfonanilide can exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .

Metabolic Pathways

Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently lacking .

Transport and Distribution

Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .

Subcellular Localization

Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .

properties

IUPAC Name |

4-methyl-N-phenylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-11-7-9-13(10-8-11)17(15,16)14-12-5-3-2-4-6-12/h2-10,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLVCWODDMDGANW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883218 | |

| Record name | Benzenesulfonamide, 4-methyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68-34-8 | |

| Record name | N-Phenyl-p-toluenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Tosylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Tosylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-methyl-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 4-methyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Toluene-4-sulphonanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-TOLUENESULFONANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2P2PZ5R29 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of p-Toluenesulfonanilide?

A1: this compound, also known as N-phenyl-4-methylbenzenesulfonamide, has the following structural characteristics:

Q2: How does this compound behave in rice plants when applied as part of an organomercury disinfectant?

A2: Research using 203Hg-labeled phenylmercuric this compound showed that mercury content in polished rice grains was influenced by the plant's growth stage at the time of application. [] Application at the tillering stage resulted in minimal mercury residues (less than 0.1 ppm), while application at the flowering stage led to higher residues (0.146 ppm to 0.528 ppm). [] This highlights the importance of application timing for minimizing potential mercury accumulation in rice grains.

Q3: Can this compound undergo rearrangement reactions, and what is the mechanism?

A3: Yes, O-Benzoyl-N-(p-toluenesulfonyl)arylhydroxylamines, derivatives of this compound, have been shown to rearrange thermally to form o-acyloxy-p-toluenesulfonanilides. [] This rearrangement, studied using 18O tracer experiments, revealed an intramolecular concerted cyclic process, indicating a 1,3-acyloxy migration. [] Further research explored the influence of solvent and substituent effects on this unusual rearrangement. []

Q4: Are there any known applications of this compound derivatives in medicinal chemistry?

A4: Researchers synthesized a series of Schiff bases from 2'-amino-p-toluenesulfonanilide and evaluated their antitumor activity. [] Unfortunately, these compounds did not exhibit significant activity against L-1210 leukemia in the study. [] This highlights the importance of continued exploration and modification of chemical structures in the search for effective anticancer agents.

Q5: Have there been studies on the coupling reactions involving this compound?

A5: Yes, research has explored base-induced coupling-condensation reactions involving N-methyl-p-toluenesulfonanilide. [] While the abstract doesn't provide detailed findings, it suggests investigating these reactions for potential synthetic applications and understanding the reactivity of this compound derivatives.

Q6: What is known about the environmental impact and degradation of this compound?

A6: While the provided abstracts don't offer specific details on the environmental fate of this compound, its use in organomercury disinfectants raises concerns about potential mercury accumulation in the environment. [] Further research is crucial to understand its degradation pathways, ecotoxicological effects, and potential risks to ecosystems.

Q7: Are there any known polymorphs of this compound derivatives?

A7: Yes, research has identified two polymorphic forms of ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate, a this compound derivative. [] These polymorphs, characterized by single-crystal X-ray diffraction, exhibited distinct crystal packing arrangements and intermolecular interactions, highlighting the importance of polymorphism in influencing the solid-state properties of these compounds. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.